molecular formula C15H15FN4O2 B2421715 N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034396-47-7

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2421715
CAS No.: 2034396-47-7
M. Wt: 302.309
InChI Key: URGYNROJKIONHN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a pyrrolidine carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the pyrimidinyl group: This step often involves the nucleophilic substitution of a halogenated pyrimidine with a suitable nucleophile.

    Attachment of the fluorophenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated intermediate.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(4-bromophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: The presence of a bromine atom instead of a fluorine atom can also lead to variations in reactivity and activity.

    N-(4-methylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: The methyl group can influence the compound’s lipophilicity and overall behavior in chemical and biological systems.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-11-1-3-12(4-2-11)19-15(21)20-8-6-13(9-20)22-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGYNROJKIONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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